molecular formula C39H65NO14 B134032 Tylosin B CAS No. 11032-98-7

Tylosin B

Cat. No.: B134032
CAS No.: 11032-98-7
M. Wt: 771.9 g/mol
InChI Key: QRPHLEPFYLNRDA-NLGRAQRVSA-N
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Description

Streptomyces fradiae. It is one of the four components of the tylosin complex, which also includes tylosin A, tylosin C, and tylosin D. Tylosin B is primarily used in veterinary medicine due to its broad-spectrum antibacterial activity against Gram-positive bacteria and certain Gram-negative bacteria.

Mechanism of Action

Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic . It is a metabolite of Tylosin and a precursor to Tilmicosin . This article will delve into the mechanism of action of Desmycosin, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Desmycosin primarily targets bacterial ribosomes . Specifically, it binds to the E. coli 70S ribosomes . Ribosomes are the molecular machines in cells that carry out protein synthesis, which is a vital process for the survival and functioning of cells.

Mode of Action

Desmycosin interacts with its targets by binding in the upper part of the nascent peptide exit tunnel (NPET) of bacteria in close vicinity to the peptidyl transferase center (PTC) in the so-called macrolide binding site (MBS) . This binding selectively inhibits translation in bacteria .

Biochemical Pathways

The binding of Desmycosin to bacterial ribosomes inhibits bacterial protein synthesis in vitro . This suppression of protein synthesis disrupts the normal functioning of bacterial cells, leading to their death. The specific structural features of the interactions between Desmycosin and bacterial ribosomes have been revealed through the simulation of molecular dynamics .

Result of Action

The result of Desmycosin’s action is the suppression of bacterial growth . It has been shown to be active against some strains of macrolide-resistant bacteria . In addition, Desmycosin has been found to express antimalarial activity against chloroquine-resistant P. falciparum K1 10 malaria parasites .

Biochemical Analysis

Biochemical Properties

Desmycosin plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis in bacteria . It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides during translation . In the realm of biochemical research, Desmycosin is used to explore the intricate process of translation in bacteria and the structural and functional dynamics of ribosomes .

Cellular Effects

Desmycosin has been shown to have a profound effect on various types of cells and cellular processes. It inhibits bacterial protein synthesis in vitro and suppresses bacterial growth . The conjugates of N-terminal hexa- and tripeptide fragments of oncocin and 3,2′,4′′-triacetyldesmycosin were found to be active against some strains of macrolide-resistant bacteria .

Molecular Mechanism

The principal mechanism of action of Desmycosin involves the inhibition of protein synthesis in bacteria . It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides during translation . By simulating molecular dynamics of the complexes of these compounds with the wild-type bacterial ribosomes and with ribosomes, containing A2059G 23S RNA mutation, the specific structural features of their interactions were revealed .

Temporal Effects in Laboratory Settings

To improve the metabolic stability of a 16-membered macrolide, 2-methylated derivatives of Desmycosin were synthesized . Among these derivatives, 2b-methyldesmycosin retained antibacterial activity and showed improved stability in rat serum compared to Desmycosin .

Metabolic Pathways

Desmycosin is involved in the metabolic pathway of protein synthesis inhibition in bacteria . It binds to the 50S subunit of the bacterial ribosome, blocking the translocation of peptides during translation

Subcellular Localization

The subcellular localization of Desmycosin is likely to be at the site of protein synthesis in bacterial cells, given its role in inhibiting protein synthesis . It binds to the 50S subunit of the bacterial ribosome, which is part of the cellular machinery for protein synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Tylosin B is synthesized through a combination of polyketide and deoxyhexose metabolism. The biosynthetic pathway involves the formation of a 16-membered lactone ring, which is then glycosylated with deoxyhexose sugars. The primary product, protylonolide, undergoes further modifications to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The use of mutants of Streptomyces fradiae blocked in tylosin production has been instrumental in elucidating the biosynthetic pathway and optimizing production .

Chemical Reactions Analysis

Types of Reactions: Tylosin B undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in this compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Tylosin B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Tylosin A: The main component of the tylosin complex, with a higher antimicrobial activity compared to tylosin B.

    Tylosin C: Another component of the tylosin complex, with a similar structure but different antimicrobial spectrum.

    Tylosin D: The least active component of the tylosin complex.

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern and its intermediate antimicrobial activity within the tylosin complex. It has a broader spectrum of activity compared to tylosin D but is less potent than tylosin A .

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPHLEPFYLNRDA-NLGRAQRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016177
Record name Tylosin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11032-98-7
Record name Desmycosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11032-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tylosin B
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tylosin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary mechanism of action of desmycosin?

A1: Like other macrolide antibiotics, desmycosin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [, , ] This binding interferes with bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.

Q2: How does the antibacterial activity of desmycosin compare to tylosin A?

A2: While both compounds target the bacterial ribosome, desmycosin generally exhibits lower antibacterial activity compared to tylosin A. [, , ] This difference in potency is likely attributable to structural variations between the two compounds.

Q3: Does desmycosin exhibit any activity against mycoplasma species?

A3: Yes, desmycosin demonstrates in vitro activity against various Mycoplasma species, although it may be less effective than tylosin A in treating Mycoplasma infections in animals. [, ]

Q4: What is the molecular formula and weight of desmycosin?

A4: The molecular formula of desmycosin is C41H71NO14, and its molecular weight is 789.98 g/mol. [, ]

Q5: What spectroscopic techniques are helpful in characterizing desmycosin?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for characterizing the structure of desmycosin. [, ] Mass spectrometry (MS) is also valuable for determining the molecular weight and identifying fragments. [, , , ] Infrared (IR) spectroscopy can provide information about functional groups present in the molecule. []

Q6: Does the presence of metal ions affect the stability of desmycosin?

A7: Yes, certain metal ions, particularly Fe+++, Al+++, and Sn++, can impact the stability of desmycosin, especially at elevated temperatures and low pH. [, ] These ions can catalyze the degradation of desmycosin to O-mycaminosyl tylonolide (OMT). []

Q7: Have computational methods been applied to study the conformational flexibility of desmycosin?

A9: Yes, molecular modeling studies have investigated the conformational preferences of desmycosin. [, ] These studies indicate that desmycosin exhibits less flexibility compared to some other macrolides, such as erythromycin A. [, ]

Q8: How does the absence of the mycinose sugar moiety in desmycosin affect its activity compared to tylosin A?

A10: The removal of the mycinose sugar in desmycosin contributes to its reduced antibacterial activity compared to tylosin A. [, , ] This observation highlights the importance of the mycinose moiety for optimal binding to the bacterial ribosome and antibacterial potency.

Q9: What is the impact of modifications at the C-20 position of desmycosin on its biological activity?

A11: Modifications at the C-20 position of desmycosin, particularly the introduction of cyclic amino substituents, can significantly influence its antimicrobial activity. [, ] Notably, the synthesis of tilmicosin, a potent veterinary antibiotic, involves the addition of a 3,5-dimethylpiperidine group at the C-20 position of desmycosin. []

Q10: What are the common formulation strategies for improving the stability or solubility of desmycosin?

A12: While specific formulation strategies for desmycosin are not extensively discussed in the provided papers, macrolide antibiotics, in general, may be formulated as salts (e.g., phosphate, tartrate) to enhance solubility and stability. []

Q11: Are there known mechanisms of bacterial resistance to desmycosin?

A16: Although specific resistance mechanisms for desmycosin are not discussed in the provided research, resistance to macrolide antibiotics, in general, can arise through target site modification (e.g., methylation of the 23S rRNA), enzymatic inactivation, or efflux pumps. []

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